
2-fluoro-6-iodo-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-6-iodo-N-methylaniline hydrochloride is an organic compound with a complex molecular structure. It consists of a benzene ring with a fluorine atom attached at the second position, an iodine atom at the sixth position, and an amine group (NHCH3) at the first position. The presence of the hydrochloride salt (HCl) implies a positive hydrogen ion (H+) associated with the negatively charged amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-iodo-N-methylaniline hydrochloride can be achieved through a multi-step process One common method involves the reaction of a nitrobenzene derivative with a reducing agent to form the corresponding aniline derivativeThe final step involves protonation with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include reducing agents, halogenating agents, and acids for protonation .
化学反応の分析
Types of Reactions
2-fluoro-6-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
2-fluoro-6-iodo-N-methylaniline hydrochloride has several applications in scientific research, including:
作用機序
The specific mechanism of action of 2-fluoro-6-iodo-N-methylaniline hydrochloride in biological systems is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
2-fluoro-N-methylaniline hydrochloride: Similar structure but lacks the iodine atom.
4-fluoro-2-iodo-N-methylaniline hydrochloride: Similar structure with different positions of fluorine and iodine atoms
Uniqueness
2-fluoro-6-iodo-N-methylaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C7H8ClFIN |
|---|---|
分子量 |
287.50 g/mol |
IUPAC名 |
2-fluoro-6-iodo-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |
InChIキー |
CRVMJRRLLZKUCC-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=C1I)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


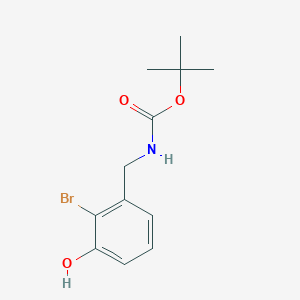
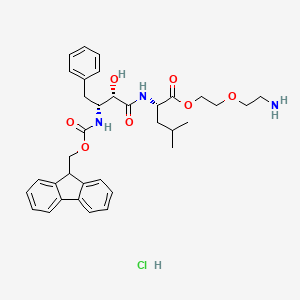

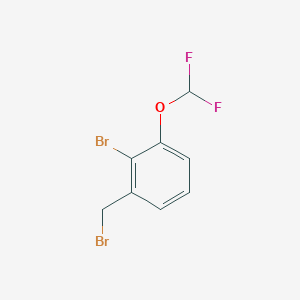
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
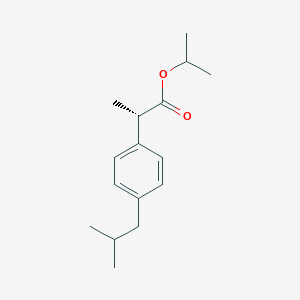

![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
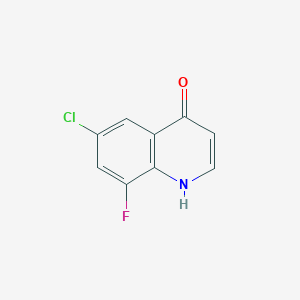
![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


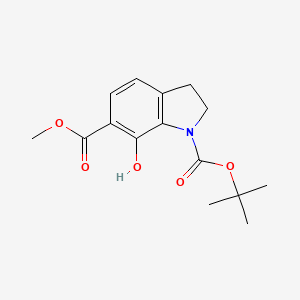
![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
